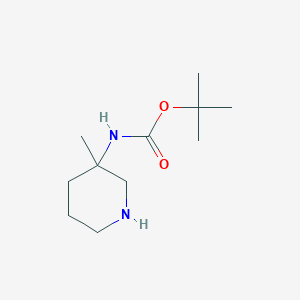

Tert-butyl (3-methylpiperidin-3-yl)carbamate

Overview

Description

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Pharmacokinetics

Tert-butyl (3-methylpiperidin-3-yl)carbamate exhibits high gastrointestinal (GI) absorption and is able to permeate the blood-brain barrier (BBB) . . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are subjects of ongoing research.

Biochemical Analysis

Biochemical Properties

Tert-butyl (3-methylpiperidin-3-yl)carbamate plays a significant role in biochemical reactions, particularly in the protection of amine groups during synthesis. It interacts with various enzymes and proteins, including acetylcholinesterase and β-secretase. These interactions are crucial as they inhibit the activity of these enzymes, preventing the breakdown of neurotransmitters and the formation of amyloid plaques, respectively .

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can inhibit the aggregation of amyloid beta peptides, which is beneficial in preventing neurodegenerative diseases. Additionally, it affects the expression of genes involved in oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of acetylcholinesterase and β-secretase, leading to the accumulation of neurotransmitters and the reduction of amyloid plaque formation. These interactions result in changes in gene expression, particularly those related to oxidative stress and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods. Long-term studies have shown that it can maintain its inhibitory effects on enzymes and protect cells from oxidative stress and inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits enzyme activity and protects against neurodegeneration. At higher doses, it may exhibit toxic effects, including cellular apoptosis and organ damage. Therefore, careful dosage optimization is essential for its therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of various metabolites. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Its localization and accumulation in specific tissues are influenced by its lipophilicity and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the endoplasmic reticulum. It may also localize to the mitochondria, where it can influence mitochondrial function and protect against oxidative stress. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments .

Biological Activity

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a chemical compound that has garnered attention due to its significant biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

- Molecular Formula : C_{12}H_{23}N_{2}O_{2}

- Molecular Weight : Approximately 214.31 g/mol

- IUPAC Name : tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate

This compound belongs to the class of carbamates, characterized by the functional group -OC(=O)N-. Its structural features enable interaction with various biological systems, particularly through enzyme inhibition and receptor binding.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific proteases, enzymes crucial for protein degradation. This inhibition can affect signaling pathways related to cell proliferation and apoptosis, suggesting potential applications in cancer therapy.

- Receptor Interaction : The compound may act as a ligand in receptor binding studies, influencing various biochemical pathways. Its piperidine ring is essential for binding to active sites of target molecules, while the carbamate group enhances stability and bioavailability.

Inhibition of Proteases

The ability of this compound to inhibit proteases indicates its potential role in therapeutic strategies against diseases characterized by dysregulated protease activity. For instance:

- Cancer Research : By modulating protease activity, this compound could influence tumor cell behavior and apoptosis, making it a candidate for further investigation in oncology.

Central Nervous System Effects

Notably, this compound's capacity to cross the blood-brain barrier suggests possible neurological applications. Preliminary studies indicate it may affect CNS-related pathways, warranting exploration in neuropharmacology.

Study 1: Enzyme Inhibition in Cancer Cells

A study focused on the effects of this compound on cancer cell lines demonstrated significant inhibition of protease activity, leading to reduced cell proliferation rates. The results indicated a dose-dependent response where higher concentrations resulted in increased apoptosis markers in treated cells.

Study 2: Neuroprotective Effects

Research examining the neuroprotective potential of this compound revealed that it could mitigate oxidative stress-induced damage in neuronal cultures. The study showed a reduction in markers of inflammation and cell death when exposed to amyloid-beta peptides, suggesting its role as a protective agent against neurodegenerative conditions .

Comparative Analysis with Related Compounds

The following table summarizes key differences between this compound and structurally similar compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Tert-butyl methyl(piperidin-3-yl)carbamate | 309962-63-8 | Contains a methyl group instead of a tert-butyl group |

| Tert-butyl ((3-methylpiperidin-3-yl)methyl)carbamate | 1158759-24-0 | Has an additional methyl group on the nitrogen |

| (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate | 1363378-21-5 | Specific stereochemistry affecting biological activity |

This compound stands out due to its unique structural configuration and biological profile, particularly its enzyme inhibitory capabilities combined with favorable pharmacokinetic properties.

Properties

IUPAC Name |

tert-butyl N-(3-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599245 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-96-3 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.